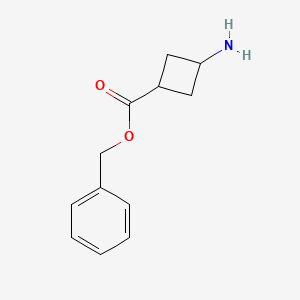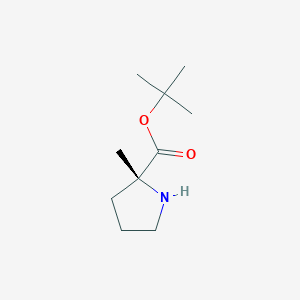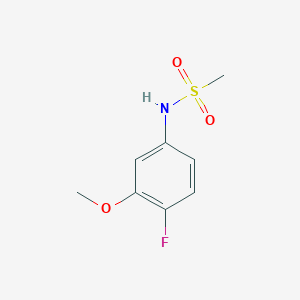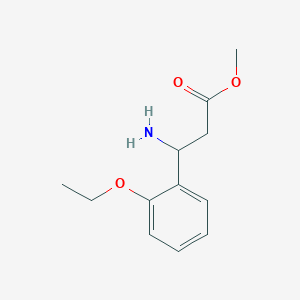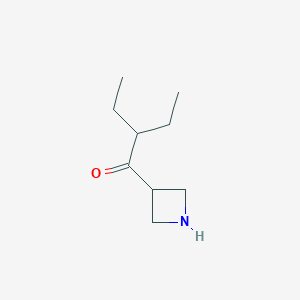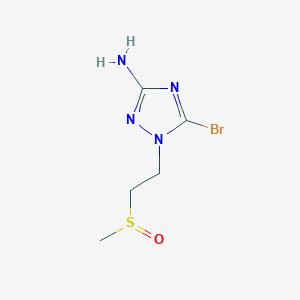
5-(3,4-Dimethylphenyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethylphenyl)piperazin-2-one: is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . It is characterized by the presence of a piperazinone ring substituted with a 3,4-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like methanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the Ugi reaction is favored for its versatility and efficiency in producing piperazine derivatives on an industrial scale .
化学反応の分析
Types of Reactions: 5-(3,4-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazinones.
科学的研究の応用
Chemistry: 5-(3,4-Dimethylphenyl)piperazin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of piperazine-based drugs .
Medicine: Piperazine derivatives are known for their therapeutic properties, including antipsychotic, antidepressant, and antiviral activities .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
作用機序
The mechanism of action of 5-(3,4-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targetsThey bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of anthelmintic drugs.
類似化合物との比較
- 1-(3,5-Dimethylphenyl)piperazin-2-one
- 3-(2-Hydroxyethyl)piperazin-2-one
- 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
- 2,5-Dimethyl-1-(3-methylbenzyl)piperazine
Comparison: 5-(3,4-Dimethylphenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazinone ring. This substitution influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
UFLFPYJMYFSCME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


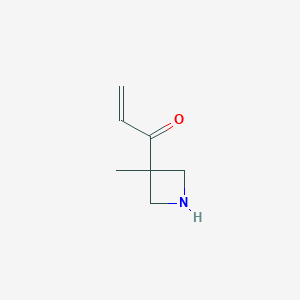
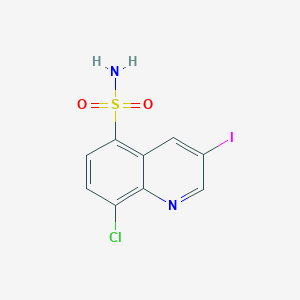
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)
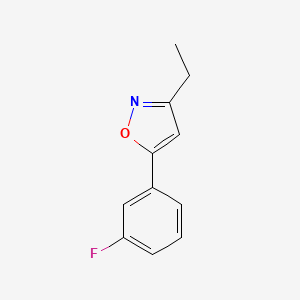
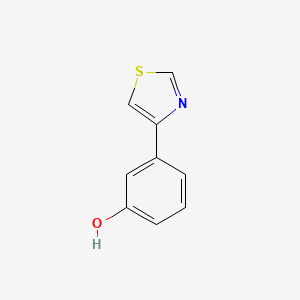

![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
